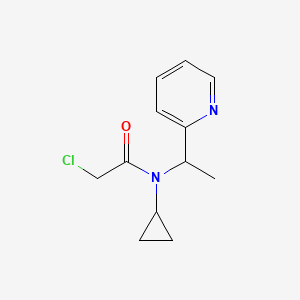
N1-Cyclopropyl-N1-(1-(pyridin-2-yl)ethyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-Cyclopropyl-N1-(1-(pyridin-2-yl)ethyl)ethane-1,2-diamine: is an organic compound that features a cyclopropyl group, a pyridinyl group, and an ethane-1,2-diamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclopropyl-N1-(1-(pyridin-2-yl)ethyl)ethane-1,2-diamine typically involves the reaction of cyclopropylamine with 1-(pyridin-2-yl)ethanone, followed by reductive amination with ethane-1,2-diamine. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N1-Cyclopropyl-N1-(1-(pyridin-2-yl)ethyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as halides, can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
N1-Cyclopropyl-N1-(1-(pyridin-2-yl)ethyl)ethane-1,2-diamine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metal ions that can be used as catalysts in various chemical reactions.
Wirkmechanismus
The mechanism of action of N1-Cyclopropyl-N1-(1-(pyridin-2-yl)ethyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridinyl group can participate in π-π interactions with aromatic residues in proteins, while the amino groups can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1,N2-Dimethyl-N1,N2-bis(pyridin-2-ylmethyl)ethane-1,2-diamine
- N1,N1-Dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine
- N1,N1-bis(pyridin-2-ylmethyl)ethane-1,2-diamine
Uniqueness
N1-Cyclopropyl-N1-(1-(pyridin-2-yl)ethyl)ethane-1,2-diamine is unique due to the presence of the cyclopropyl group, which imparts rigidity and steric hindrance to the molecule. This can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in medicinal chemistry and drug design.
Eigenschaften
IUPAC Name |
N'-cyclopropyl-N'-(1-pyridin-2-ylethyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-10(12-4-2-3-8-14-12)15(9-7-13)11-5-6-11/h2-4,8,10-11H,5-7,9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWCPHOHJSCLQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N(CCN)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

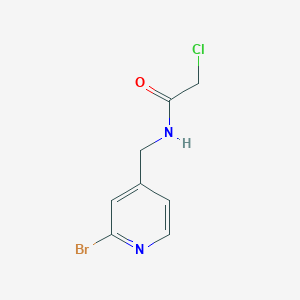
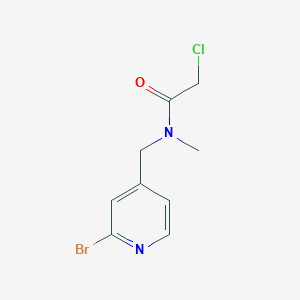
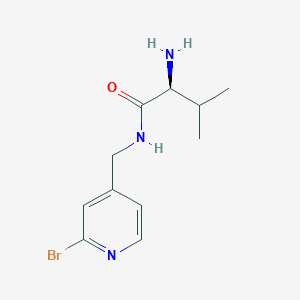
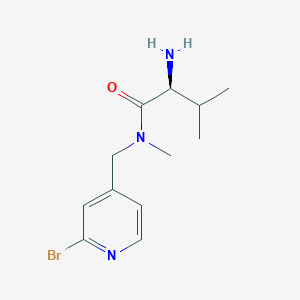


![[(6-Bromo-pyridin-3-ylmethyl)-cyclopropyl-amino]-acetic acid](/img/structure/B7925749.png)
![[(6-Chloro-pyridin-3-ylmethyl)-amino]-acetic acid](/img/structure/B7925750.png)
![[(6-Chloro-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid](/img/structure/B7925758.png)
![[(6-Chloro-pyridin-3-ylmethyl)-cyclopropyl-amino]-acetic acid](/img/structure/B7925763.png)
![[(2-Bromo-pyridin-4-ylmethyl)-amino]-acetic acid](/img/structure/B7925764.png)
![[(2-Bromo-pyridin-4-ylmethyl)-methyl-amino]-acetic acid](/img/structure/B7925766.png)
